2,6-Dichloro-3-methylbenzonitrile
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Overview
Description
2,6-Dichloro-3-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a herbicide and as a building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dichlorotoluene with a suitable nitrile source under specific conditions. For instance, the reaction of 2,6-dichlorotoluene with sodium cyanide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods using ionic liquids as recycling agents have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2,6-Dichloro-3-methylbenzylamine.
Oxidation: 2,6-Dichloro-3-methylbenzoic acid.
Scientific Research Applications
2,6-Dichloro-3-methylbenzonitrile has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its effects on cellular processes and potential use in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used as a herbicide to control weed growth in agricultural settings
Mechanism of Action
The primary mechanism of action of 2,6-Dichloro-3-methylbenzonitrile as a herbicide involves the inhibition of cellulose synthesis in plants. This compound interferes with the formation of cellulose, leading to weakened cell walls and ultimately causing the death of young seedlings. The molecular targets include enzymes involved in the cellulose biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylbenzonitrile: Similar structure with different positions of chlorine atoms.
2,4-Dichloro-3-methylbenzonitrile: Similar structure with different positions of chlorine atoms
Uniqueness
2,6-Dichloro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group in specific positions allows for unique reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H5Cl2N |
---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
2,6-dichloro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 |
InChI Key |
XHIYXLRMRWWCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C#N)Cl |
Origin of Product |
United States |
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